Cas no 21739-91-3 (2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-)

2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-
- sodium,(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
- (E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt
- Bromebrate sodium
- Cytembena
- NSC-104801
- sodium (2E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
- Q27273261
- Sodna sul kyseliny cis-beta-4-methoxybenzoyl-beta-bromakrylove [Czech]
- DTXCID90368
- (E)-3-p-Anisoyl-3-bromoacrylic acid sodium salt
- Tox21_301889
- 2-BUTENOIC ACID, 3-BROMO-4-(4-METHOXYPHENYL)-4-OXO-, SODIUM SALT (1:1), (2E)-
- 9V238C7BMX
- (2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoicacidsodiumsalt
- HSDB 4134
- NCI-C50737
- CAS-21739-91-3
- 21739-91-3
- BROMEBRIC ACID SODIUM SALT
- Sodna sul kyseliny cis-beta-4-methoxybenzoyl-beta-bromakrylove
- Sodium bromebrate
- CYTEMBENE
- (2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt
- Sodium (E)-beta-4-methoxybenzoyl-beta-bromoacrylate
- (E)-3-(P-ANISOYL)-3-BROMOACRYLIC ACID, SODIUM SALT
- Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt, (E)-
- UNII-9V238C7BMX
- 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt, (E)-
- NCGC00255266-01
- sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
- Bromebric acid, sodium salt, (E)-isomer
- CHEMBL3182896
- CCRIS 189
- 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt, (2E)-
- DTXSID5020368
-
- インチ: InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;
- InChIKey: DVDCIQWIGOVWEX-MLBSPLJJSA-M
- ほほえんだ: [Na+].COC1C=CC(C(/C(=C\C([O-])=O)/Br)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 305.95
- どういたいしつりょう: 305.95
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 309
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.59
- ゆうかいてん: 260 - 263 C
- ふってん: 417.9°Cat760mmHg
- フラッシュポイント: 206.5°C
- あんていせい: Stable. Incompatible with strong oxidizing agents.
2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A435985-5mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 5mg |
$176.0 | 2025-03-03 | |
Ambeed | A435985-25mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 25mg |
$446.0 | 2025-03-03 | |
Ambeed | A435985-100mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 100mg |
$909.0 | 2025-03-03 | |
Ambeed | A435985-50mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 50mg |
$643.0 | 2025-03-03 | |
Ambeed | A435985-1mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 1mg |
$74.0 | 2025-03-03 | |
Ambeed | A435985-10mg |
(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |
21739-91-3 | 95+% | 10mg |
$263.0 | 2025-03-03 |
2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-に関する追加情報
Introduction to 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E) and Its Significance in Modern Chemical Research
2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E), with the CAS number 21739-91-3, represents a fascinating compound that has garnered attention in the realm of chemical biology and pharmaceutical innovation. This compound, characterized by its unique structural motifs, has emerged as a valuable scaffold for the development of novel therapeutic agents. The intricate interplay of functional groups—such as the 3-bromo substituent and the 4-methoxyphenyl moiety—provides a rich chemical space for modulating biological activity, making it a subject of intense interest among researchers.
The sodium salt (1:1) form of this compound enhances its solubility in aqueous environments, facilitating its use in various biochemical assays and drug formulation processes. This property is particularly advantageous in medicinal chemistry, where bioavailability and solubility are critical factors in the design of effective therapeutics. The (2E) configuration further specifies the stereochemical orientation of the double bond, underscoring the importance of molecular geometry in determining pharmacological outcomes.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex biological pathways. The structural features of 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E) make it an intriguing candidate for such endeavors. Specifically, the 3-bromo group can serve as a handle for further derivatization via cross-coupling reactions, allowing chemists to introduce diverse pharmacophores. Meanwhile, the 4-methoxyphenyl ring contributes to hydrophobic interactions and can be optimized to enhance binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Enzymes are pivotal players in numerous cellular processes, and their inhibition or activation can lead to therapeutic benefits. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors. These findings are particularly exciting given the growing recognition of kinases as key targets in oncology and inflammatory diseases. The sodium salt form further enhances its potential as an inhibitor by improving its pharmacokinetic properties.
The role of fluorescent probes in biochemical research cannot be overstated, as they provide invaluable tools for visualizing and quantifying biological processes in real time. The structural framework of CAS no 21739-91-3 lends itself well to the development of such probes. For instance, the presence of a carbonyl group at the 4-position can be exploited to design fluorescent indicators that respond to changes in intracellular pH or redox status. Such probes are indispensable for understanding dynamic cellular events and have applications ranging from basic research to drug discovery.
Advances in computational chemistry have also played a significant role in elucidating the potential applications of this compound. Molecular docking simulations can predict how 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E) interacts with various biological targets. These simulations have revealed promising binding affinities with enzymes involved in metabolic pathways relevant to metabolic disorders and cancer. By leveraging these computational tools, researchers can rapidly screen large libraries of compounds and identify those with high potential for further development.
The pharmaceutical industry has long been interested in natural product-inspired scaffolds due to their inherent biological activity and structural diversity. The structural motif present in CAS no 21739-91-3 bears resemblance to certain natural products known for their therapeutic effects. By synthesizing analogs based on this scaffold, chemists can explore new chemical space while retaining known bioactivities. This approach has led to the discovery of several lead compounds that are now being evaluated in clinical trials.
In conclusion, 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E) represents a versatile and promising compound with significant implications for chemical biology and drug discovery. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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